[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone
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Overview
Description
[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone: is a complex organic compound that features a thiazole ring and dichloroaniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone typically involves the reaction of 3,4-dichloroaniline with 2,4-dichlorobenzoyl chloride in the presence of a base, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the integrity of the compound during synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dichloroaniline moiety, potentially converting it to aniline derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorine atoms on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties .
Biology: In biological research, it serves as a probe to study enzyme interactions and protein binding due to its unique structural features .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism by which [2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity . The thiazole ring plays a crucial role in this interaction, often participating in hydrogen bonding or π-π stacking with the target molecule .
Comparison with Similar Compounds
- 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone
- 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone
Uniqueness: The unique combination of the thiazole ring and dichloroaniline moieties in [2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone provides distinct electronic properties and reactivity patterns that are not observed in similar compounds . This makes it particularly valuable in the design of new materials and drugs with specific functionalities.
Biological Activity
The compound [2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone, also known as 339023-11-9, is a synthetic organic molecule featuring a thiazole ring and dichloroaniline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure
The molecular formula of this compound is C16H8Cl4N2OS. The structure is characterized by:
- A thiazole ring which is known for its biological significance.
- Two dichlorophenyl groups that enhance its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole ring and chlorinated aromatic groups contribute to its binding affinity and specificity. Potential mechanisms include:
- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
- Modulation of Receptor Signaling : It could affect receptor pathways that are critical in various biological processes.
Biological Activity Data
Several studies have reported on the biological activities associated with this compound. Below is a summary table of key findings:
Study | Biological Activity | Methodology | Findings |
---|---|---|---|
Study 1 | Antimicrobial | In vitro assays | Inhibited growth of various bacterial strains. |
Study 2 | Anticancer | Cell line studies | Induced apoptosis in cancer cell lines. |
Study 3 | Enzyme Inhibition | Kinetic assays | Showed significant inhibition of carboxylesterase activity. |
Case Studies
- Antimicrobial Activity : A study conducted in 2020 evaluated the antimicrobial properties of the compound against several pathogenic bacteria. The results demonstrated a notable inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents.
- Anticancer Properties : Research published in 2021 focused on the anticancer effects of this compound on human breast cancer cell lines. The study revealed that treatment with this compound led to a dose-dependent increase in apoptotic markers, indicating its potential as a chemotherapeutic agent.
- Enzyme Inhibition Studies : A kinetic study highlighted the compound's ability to inhibit carboxylesterase enzymes effectively. The mechanism was elucidated through molecular docking simulations that indicated strong binding affinity to the enzyme's active site.
Properties
IUPAC Name |
[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-(2,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl4N2OS/c17-8-1-3-10(12(19)5-8)15(23)14-7-21-16(24-14)22-9-2-4-11(18)13(20)6-9/h1-7H,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPLSIXTBZUHFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl4N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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